

spectroscopic data for 2-(p-Tolylsulfonyl)ethanol (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-(p-Tolylsulfonyl)ethanol

Cat. No.: B1293852

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-(p-Tolylsulfonyl)ethanol**

Introduction

In the landscape of modern drug development and materials science, the unambiguous structural elucidation of chemical compounds is a cornerstone of innovation and regulatory compliance. **2-(p-Tolylsulfonyl)ethanol** (CAS No. 22381-54-0), a molecule incorporating both a hydroxyl group and a sulfone moiety, serves as a versatile intermediate in organic synthesis. [1] Its molecular structure, with a molecular formula of $C_9H_{12}O_3S$ and a molecular weight of 200.25 g/mol, presents a clear and instructive case for the application of cornerstone spectroscopic techniques.[2]

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-(p-Tolylsulfonyl)ethanol**. Moving beyond a mere presentation of data, we will delve into the causality behind experimental choices and the logic of spectral interpretation, reflecting the rigorous approach required in contemporary research environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei—primarily ^1H and ^{13}C —we can map the molecular framework, understand connectivity, and infer the electronic environment of each atom.

Molecular Structure and Atom Labeling

To facilitate a clear discussion, the atoms in **2-(p-Tolylsulfonyl)ethanol** are systematically labeled. This labeling will be used consistently across our NMR analysis.

Caption: Labeled structure of **2-(p-Tolylsulfonyl)ethanol**.

^1H NMR Analysis

The ^1H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For **2-(p-Tolylsulfonyl)ethanol**, we anticipate five distinct signals corresponding to the aromatic protons (AA'BB' system), the two methylene groups (α and β), the methyl group, and the hydroxyl proton.

Table 1: ^1H NMR Spectroscopic Data for **2-(p-Tolylsulfonyl)ethanol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~7.8	Doublet	2H	H-2, H-6	Protons ortho to the electron-withdrawing sulfonyl group are deshielded and shifted downfield.
~7.4	Doublet	2H	H-3, H-5	Protons meta to the sulfonyl group are less deshielded.
~4.0	Triplet	2H	H- β	Adjacent to the electronegative oxygen atom, causing a downfield shift. Split by the two H- α protons.
~3.3	Triplet	2H	H- α	Adjacent to the strongly electron-withdrawing sulfonyl group. Split by the two H- β protons.
~2.4	Singlet	3H	H-7 (Me)	Protons of the methyl group on the aromatic ring.
Variable	Singlet (broad)	1H	OH	Chemical shift is concentration and solvent-dependent; often does not couple

with adjacent
protons due to
rapid exchange.
[\[3\]](#)

Note: The exact chemical shifts are based on typical values and analysis of spectral data. The aromatic region presents as a classic AA'BB' system due to the para-substitution.[\[4\]](#)

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to symmetry in the tolyl group, we expect to see seven distinct carbon signals.

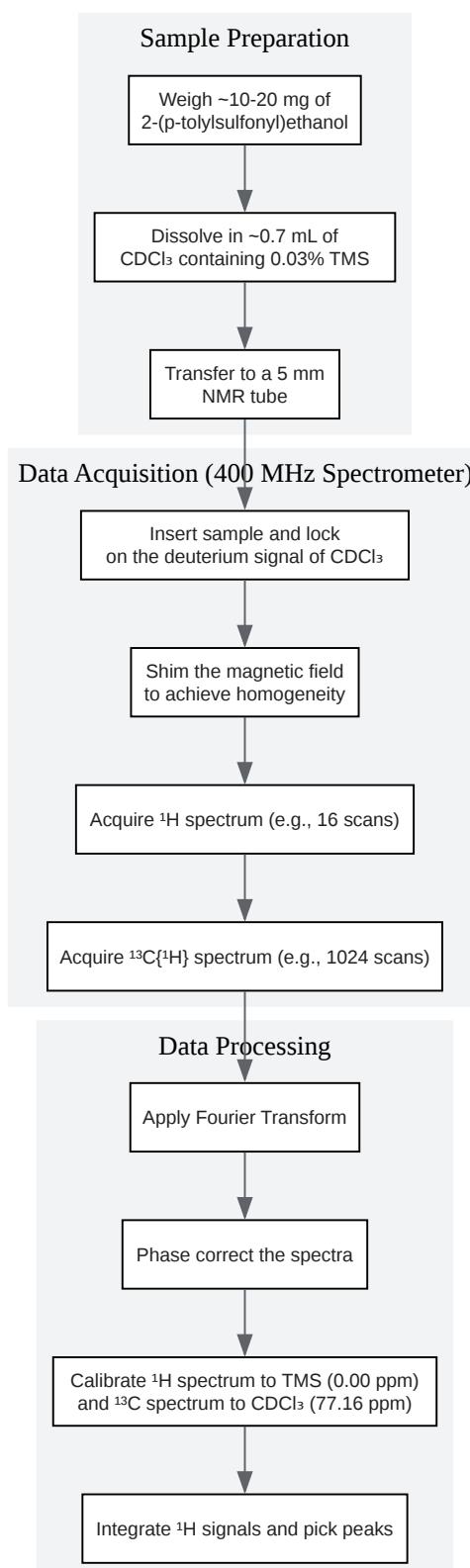
Table 2: ¹³C NMR Spectroscopic Data for **2-(p-Tolylsulfonyl)ethanol**

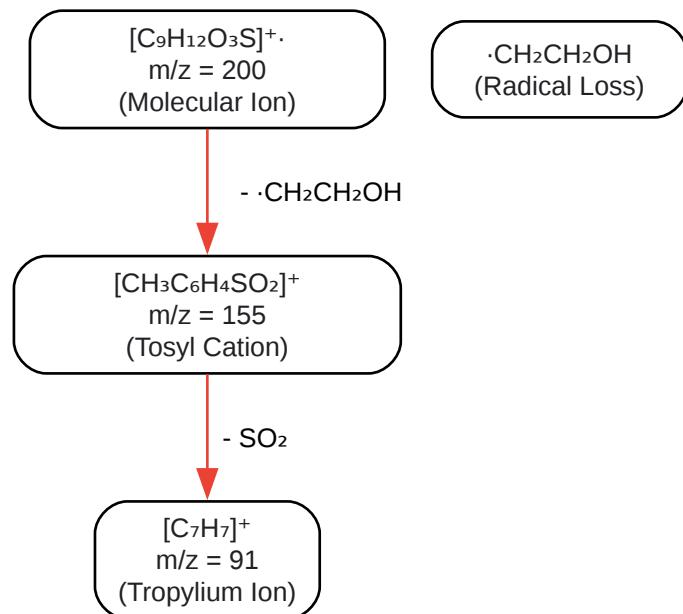
Chemical Shift (δ) ppm	Assignment	Rationale
~145	C-4	Aromatic carbon bearing the methyl group; quaternary carbon.
~136	C-1	Aromatic carbon bearing the sulfonyl group; quaternary carbon, deshielded.
~130	C-3, C-5	Aromatic carbons meta to the sulfonyl group.
~128	C-2, C-6	Aromatic carbons ortho to the sulfonyl group.
~59	C- β	Carbon attached to the hydroxyl group. The electronegative oxygen causes a significant downfield shift. ^[5] ^[6]
~58	C- α	Carbon attached to the sulfonyl group. The strong electron-withdrawing effect results in a downfield shift.
~22	C-7 (Me)	Methyl carbon, typically found in the upfield region.

Note: Data interpreted from available spectra and typical chemical shift ranges. The spectrum was recorded in Chloroform-d (CDCl_3).^[7]

Experimental Protocol: NMR Data Acquisition

The choice of solvent and instrument parameters is critical for acquiring high-quality, reproducible NMR data.





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